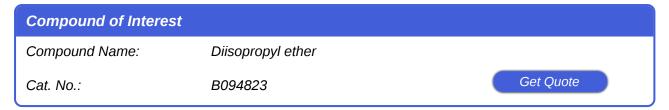


Thermochemical Properties of Diisopropyl Ether: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl ether (DIPE), a secondary ether with the chemical formula C₆H₁₄O, is a colorless, volatile liquid with a characteristic ethereal odor. It finds application as a solvent in various industrial and laboratory processes, including in the pharmaceutical industry for extractions and as a specialty solvent. A thorough understanding of its thermochemical properties is paramount for process design, safety analysis, and computational modeling in drug development and chemical synthesis. This technical guide provides a comprehensive overview of the key thermochemical properties of **diisopropyl ether**, details the experimental methodologies used for their determination, and presents the data in a clear, structured format.

Core Thermochemical Properties

The thermochemical properties of a substance dictate its behavior under varying temperature and pressure conditions. For **diisopropyl ether**, the following properties are of primary importance for its handling, use in reactions, and for process safety.

Data Presentation

The quantitative thermochemical data for **diisopropyl ether** are summarized in the tables below for easy reference and comparison.

Table 1: Enthalpy and Entropy Data for Diisopropyl Ether



Property	Value	Units	Conditions	Source
Standard Molar Enthalpy of Formation (liquid)	-351.5 ± 1.3	kJ/mol	298.15 K, 1 atm	INVALID-LINK
Standard Molar Enthalpy of Combustion (liquid)	-4010.4 ± 1.3	kJ/mol	298.15 K, 1 atm	INVALID-LINK
Standard Molar Enthalpy of Vaporization	27.4 ± 0.2	kJ/mol	298.15 K	INVALID-LINK
Enthalpy of Fusion	12.04	kJ/mol	187.77 K (Triple Point)	INVALID-LINK
Standard Molar Entropy (liquid)	304.6	J/mol·K	298.15 K, 1 atm	INVALID-LINK

Table 2: Heat Capacity of Liquid Diisopropyl Ether at 298.15 K

Heat Capacity (Cp)	Units	Source
216.7	J/mol·K	INVALID-LINK

Table 3: Vapor Pressure of Diisopropyl Ether

Temperature (K)	Pressure (kPa)
293.15	15.86
313.15	34.66
333.15	68.39
341.4 (Boiling Point)	101.325



Note: Vapor pressure data is calculated using the Antoine equation parameters available from the NIST WebBook.

Table 4: Phase Transition Temperatures

| Property | Value | Units | Source | | :--- | :--- | | Normal Boiling Point | 341.4 \pm 0.7 | K | -- INVALID-LINK-- | | Triple Point | 187.77 | K | -- INVALID-LINK-- | | Melting Point | -185.15 | °C | -- INVALID-LINK-- |

Experimental Protocols

The accurate determination of thermochemical properties relies on precise and well-defined experimental procedures. This section outlines the methodologies for key experiments cited in the determination of **diisopropyl ether**'s thermochemical data.

Enthalpy of Combustion via Bomb Calorimetry (ASTM D240)

The standard enthalpy of combustion of liquid hydrocarbons like **diisopropyl ether** is determined using a bomb calorimeter. The ASTM D240 standard provides a detailed procedure for this measurement.[1][2][3][4][5]

Principle: A known mass of the sample is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Detailed Methodology:

- Sample Preparation: A precise mass (typically 0.8-1.2 g) of **diisopropyl ether** is weighed into a crucible. Due to its volatility, a gelatin capsule or a sealed glass ampoule may be used to contain the sample.
- Bomb Assembly: The crucible is placed in the bomb, and a fusible ignition wire is connected
 to the electrodes, positioned to ignite the sample. A small, known amount of distilled water
 (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure
 condensation of water formed during combustion.



- Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen,
 then filled with pure oxygen to a pressure of approximately 30 atm.
- Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is allowed to equilibrate.
- Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after the combustion until a constant temperature is reached.
- Corrections and Calculation: The gross heat of combustion is calculated from the
 temperature rise and the heat capacity of the calorimeter system (determined by calibrating
 with a standard substance like benzoic acid). Corrections are applied for the heat of
 formation of nitric acid (from residual nitrogen) and sulfuric acid (if sulfur is present), and for
 the heat of combustion of the ignition wire and any sample containment materials.

Enthalpy of Vaporization by Calvet-Drop Microcalorimetry

The enthalpy of vaporization can be determined using a Calvet-type microcalorimeter, a highly sensitive heat-flux calorimeter.

Principle: A known mass of the liquid sample is evaporated at a constant temperature, and the heat absorbed during this phase change is measured.

Detailed Methodology:

- Sample Preparation: A small, precisely weighed amount of diisopropyl ether is placed in a sample cell.
- Instrument Setup: The sample cell and a reference cell are placed in the calorimeter, which
 is maintained at a constant temperature.
- Vaporization: The sample is vaporized by either reducing the pressure above the liquid or by passing a slow stream of inert gas over it.



- Heat Flow Measurement: The heat flow required to maintain the sample cell at the same temperature as the reference cell during the endothermic vaporization process is measured by a series of thermocouples surrounding the cells.
- Calculation: The enthalpy of vaporization is calculated by integrating the heat flow over the time of the experiment and dividing by the number of moles of the sample.

Vapor Pressure by Static Method or Isoteniscope

The vapor pressure of a volatile liquid like **diisopropyl ether** can be measured using a static method or an isoteniscope.[6][7][8][9][10]

Principle: The liquid is placed in a closed, evacuated system, and the pressure of the vapor in equilibrium with the liquid is measured at a controlled temperature.

Detailed Methodology (Static Method):

- Sample Degassing: A sample of **diisopropyl ether** is placed in a sample vessel connected to a vacuum line and a pressure measuring device (e.g., a manometer). The sample is thoroughly degassed by several freeze-pump-thaw cycles to remove any dissolved air.
- Temperature Control: The sample vessel is immersed in a constant-temperature bath.
- Equilibrium and Measurement: The system is allowed to reach thermal and phase equilibrium. The pressure of the vapor in the headspace above the liquid is then measured.
- Data Collection: The procedure is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of liquids.

Principle: A known quantity of electrical energy is supplied to a sample in a thermally isolated container (calorimeter), and the resulting temperature increase is measured.

Detailed Methodology:

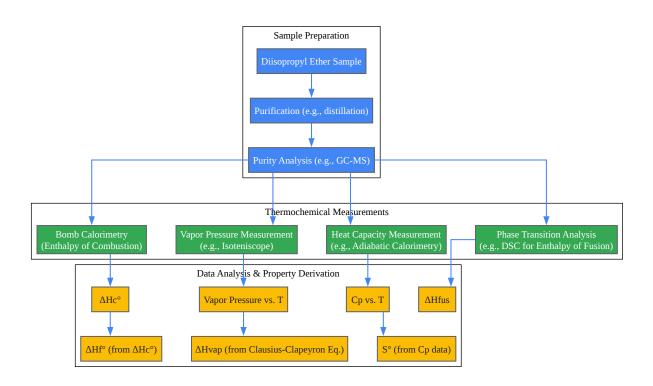


- Calorimeter Setup: A known mass of diisopropyl ether is placed in the calorimeter vessel,
 which is equipped with a heater and a temperature sensor. The calorimeter is placed within
 an adiabatic shield, which is heated to maintain its temperature as close as possible to that
 of the calorimeter, minimizing heat exchange with the surroundings.
- Heating and Measurement: A measured amount of electrical energy is passed through the heater, and the temperature of the sample is recorded as a function of time.
- Calculation: The heat capacity of the sample is calculated from the amount of energy supplied, the measured temperature rise, and the heat capacity of the calorimeter vessel (determined in a separate calibration experiment).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the thermochemical characterization of a volatile organic compound like **diisopropyl ether**.





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Caption: Experimental workflow for thermochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the essential thermochemical properties of **diisopropyl ether**, presenting quantitative data in a structured format and



outlining the experimental protocols for their determination. The provided information is critical for professionals in research, development, and safety assessment who work with this important solvent. A thorough understanding and application of these thermochemical data will facilitate safer handling, more efficient process design, and accurate modeling of chemical systems involving diisopropyl ether.

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